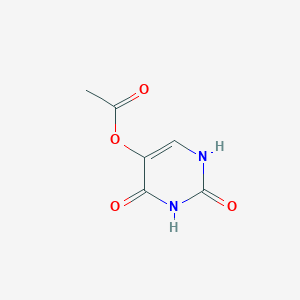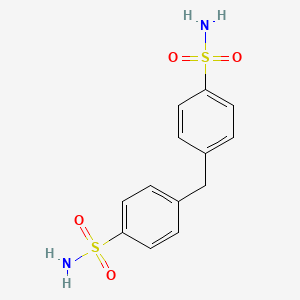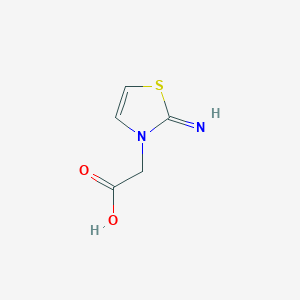
Glycyl-leucyl-glycyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-leucyl-glycyl-glycine is a tetrapeptide composed of glycine and leucine residues It is a small peptide that plays a significant role in various biochemical processes The peptide sequence is Gly-Leu-Gly-Gly, where glycine is the simplest amino acid, and leucine is a branched-chain amino acid
准备方法
Synthetic Routes and Reaction Conditions: Glycyl-leucyl-glycyl-glycine can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions: Glycyl-leucyl-glycyl-glycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of individual amino acids.
Oxidation: The peptide can be oxidized, particularly at the leucine residue, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions using hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed:
Hydrolysis: Glycine and leucine amino acids.
Oxidation: Carbonyl derivatives of leucine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Modified peptides with new functional groups.
科学研究应用
Glycyl-leucyl-glycyl-glycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide bond formation, stability, and interactions.
Biology: Investigated for its role in protein folding, structure, and function. It serves as a substrate for studying enzyme kinetics and specificity.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
作用机制
The mechanism of action of glycyl-leucyl-glycyl-glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, influencing their activity and modulating biochemical pathways. The presence of glycine and leucine residues contributes to its structural flexibility and ability to form hydrogen bonds, which are crucial for its biological activity.
相似化合物的比较
Glycyl-glycyl-glycine: A tripeptide with similar structural properties but lacking the leucine residue.
Leucyl-glycyl-glycine: A tripeptide with a different sequence, affecting its biochemical properties.
Glycyl-leucyl-glycine: A tripeptide with one less glycine residue.
Comparison: Glycyl-leucyl-glycyl-glycine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of leucine introduces hydrophobic interactions, influencing the peptide’s folding and stability. Compared to similar peptides, this compound may exhibit different enzymatic activities, binding affinities, and biological effects.
属性
CAS 编号 |
7325-21-5 |
|---|---|
分子式 |
C12H22N4O5 |
分子量 |
302.33 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1 |
InChI 键 |
OTEWWRBKGONZBW-QMMMGPOBSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Key on ui other cas no. |
7325-21-5 |
序列 |
GLGG |
同义词 |
GLGG Gly-Leu-Gly-Gly glycyl-leucyl-glycyl-glycine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1615018.png)
![8-Thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B1615020.png)






![3-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B1615030.png)




